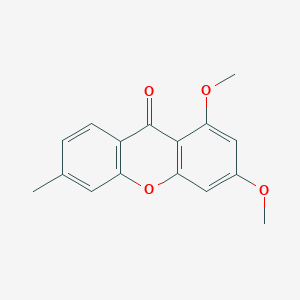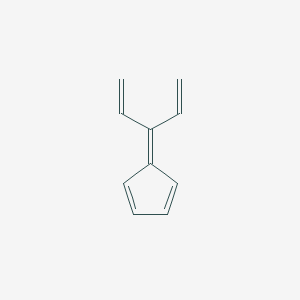
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C10H8. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons across the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and penta-1,4-diene as a dienophile. This reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain optimal reaction conditions. The reactants are often purified before the reaction to ensure high yields and purity of the final product. Post-reaction, the product is typically isolated using distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows for electron delocalization, making it reactive towards electrophiles and nucleophiles. In biological systems, it may interact with proteins or enzymes, altering their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler diene with the formula C5H6, used as a precursor in many organic syntheses.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other industrial chemicals.
1,4-Pentadien-3-one, 1,5-diphenyl-: Another conjugated diene with different substituents, used in various chemical applications.
Uniqueness
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is unique due to its specific structure, which combines the properties of both cyclopentadiene and penta-1,4-diene. This gives it distinct reactivity and makes it valuable in specialized chemical syntheses and research applications.
Propiedades
Número CAS |
53841-06-8 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
5-penta-1,4-dien-3-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-3-9(4-2)10-7-5-6-8-10/h3-8H,1-2H2 |
Clave InChI |
ANHOXVJNUDWBFK-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C1C=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


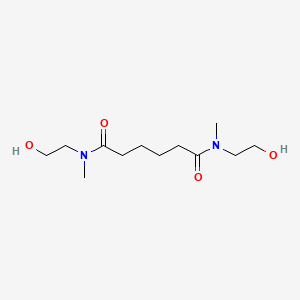
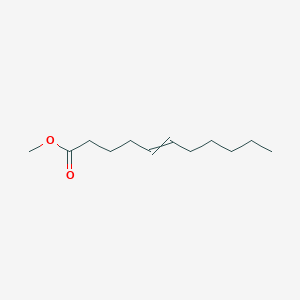
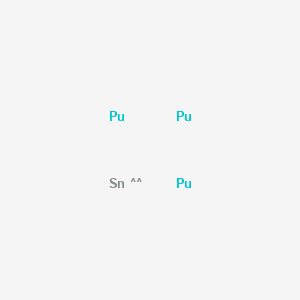
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
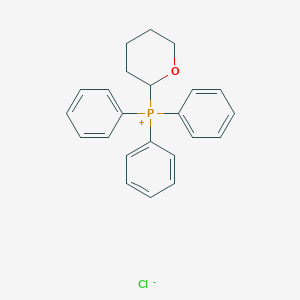


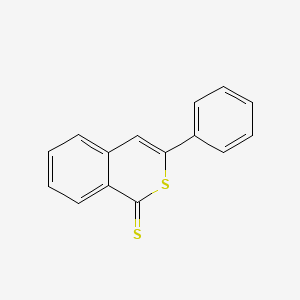
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
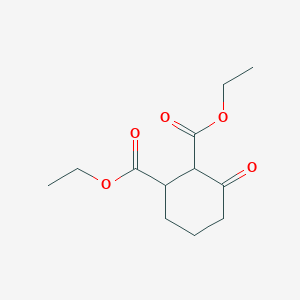
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
